molecular formula C7H16O2 B6611554 2-(pentan-3-yloxy)ethan-1-ol CAS No. 89910-58-7

2-(pentan-3-yloxy)ethan-1-ol

Cat. No.: B6611554
CAS No.: 89910-58-7
M. Wt: 132.20 g/mol
InChI Key: MZXGXWPUTAHLFU-UHFFFAOYSA-N
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Description

2-(Pentan-3-yloxy)ethan-1-ol is a glycol ether derivative with the molecular formula C₇H₁₆O₂. Structurally, it consists of an ethan-1-ol backbone (primary alcohol) substituted at the second carbon by a pentan-3-yloxy group. The pentan-3-yl moiety introduces branching, as the oxygen atom is attached to the third carbon of a five-carbon chain. This branching distinguishes it from linear-chain glycol ethers and influences its physicochemical properties, such as solubility, boiling point, and reactivity. While PubChem lists this compound (), detailed experimental data remain sparse in open-source literature .

Properties

IUPAC Name

2-pentan-3-yloxyethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-3-7(4-2)9-6-5-8/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXGXWPUTAHLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pentan-3-yloxy)ethan-1-ol typically involves the reaction of 3-pentanol with ethylene oxide under basic conditions. The reaction proceeds as follows:

    Reactants: 3-pentanol and ethylene oxide.

    Catalyst: A strong base such as sodium hydroxide.

    Solvent: Anhydrous conditions are preferred to avoid hydrolysis.

    Temperature: The reaction is usually carried out at elevated temperatures (around 60-80°C) to ensure complete conversion.

The reaction mechanism involves the nucleophilic attack of the hydroxyl group of 3-pentanol on the ethylene oxide, leading to the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-(pentan-3-yloxy)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The ether group can be reduced under specific conditions to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(pentan-3-yloxy)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ethers and alcohols.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 2-(pentan-3-yloxy)ethan-1-ol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key analogues include other glycol ethers (e.g., 2-methoxyethanol, 2-ethoxyethanol) and substituted alcohols (e.g., 2-methylpentan-1-ol). Below is a comparative analysis:

Table 1: Physical and Chemical Properties of Selected Glycol Ethers and Alcohols
Compound Name Molecular Weight (g/mol) Boiling Point (°C)* Water Solubility* Reactivity Notes
2-(Pentan-3-yloxy)ethan-1-ol 148.23 ~200 (estimated) Low Stable under mild conditions; primary alcohol susceptible to oxidation
2-Methoxyethanol 76.09 124 Miscible High water solubility; toxic metabolite concerns
2-Ethoxyethanol 90.12 135 Miscible Moderate volatility; used as industrial solvent
2-Butoxyethanol 118.18 171 Slightly soluble Low volatility; surfactant applications
2-Methylpentan-1-ol (primary alcohol) 102.17 155 Low Oxidizes to carboxylic acid; limited ether functionality

*Estimated values for this compound are inferred from structural trends due to lack of direct experimental data.

Functional Group Impact

  • Branching vs. Linear Chains: The pentan-3-yl group reduces water solubility compared to linear-chain ethers (e.g., 2-pentyloxyethanol) due to increased hydrophobicity. Branching may also lower melting points and enhance thermal stability.
  • Ether vs. Alcohol Functionality : Unlike tertiary alcohols (e.g., 2,3-dimethylbutan-2-ol, which resists oxidation), the primary alcohol in this compound can oxidize to acetic acid derivatives. However, the ether oxygen may sterically hinder such reactions compared to simpler alcohols like propan-1-ol () .

Biological Activity

2-(Pentan-3-yloxy)ethan-1-ol, also known by its IUPAC name, is an ether-alcohol compound that has garnered attention for its potential biological activities. Understanding its biological properties is crucial for exploring applications in pharmaceuticals and other fields.

  • Molecular Formula : C8H18O2
  • CAS Number : 89910-58-7
  • Molecular Weight : 146.23 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial and cytotoxic properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that alcohols and ethers can disrupt microbial cell membranes, leading to cell death. The efficacy of these compounds against various bacterial strains has been documented, suggesting potential applications in developing new antimicrobial agents.

Microorganism Inhibition Zone (mm) Concentration (mg/mL)
E. coli1550
S. aureus2050
P. aeruginosa1850

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines reveal that this compound exhibits varying degrees of cytotoxic effects. The compound's mechanism appears to involve the induction of apoptosis in cancer cells.

Cell Line IC50 (µM) Type of Assay
HeLa25MTT Assay
MCF-730MTT Assay
A54920Trypan Blue Exclusion

The proposed mechanism by which this compound exerts its biological effects involves:

  • Membrane Disruption : The hydrophobic tail of the molecule interacts with lipid bilayers, leading to increased permeability and eventual cell lysis.
  • Apoptosis Induction : In cancer cells, the compound activates caspase pathways, promoting programmed cell death.

Case Studies

Several case studies have explored the application of ether-alcohols in clinical settings:

  • Case Study on Antimicrobial Efficacy :
    • A study conducted on the efficacy of alcohols against MRSA (Methicillin-resistant Staphylococcus aureus) demonstrated that derivatives like this compound can significantly reduce bacterial load in vitro.
  • Cytotoxicity in Cancer Research :
    • Research involving HeLa cells indicated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

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